

CellTracker™ Blue CMF2HC: Application Notes and Protocols for Fluorescence Microscopy

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Compound of Interest

Compound Name: CellTracker Blue CMF2HC Dye

Cat. No.: B8470942

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For Researchers, Scientists, and Drug Development Professionals

Introduction

CellTracker™ Blue CMF2HC (4-chloromethyl-6,8-difluoro-7-hydroxycoumarin) is a fluorescent dye designed for the long-term tracking of live cells.[1][2] Its membrane-permeant nature allows it to easily cross into living cells, where it undergoes a glutathione S-transferase-mediated reaction with intracellular thiols.[2][3] This reaction transforms the dye into a cell-impermeant fluorescent conjugate that is well-retained, stable, and non-toxic at working concentrations.[1][2] The bright blue fluorescence is maintained for at least 72 hours and is passed down to daughter cells through several generations, but not to adjacent cells in a population, making it an ideal tool for a variety of applications in cell biology and drug development.[1][2]

Data Presentation

Physicochemical and Spectral Properties

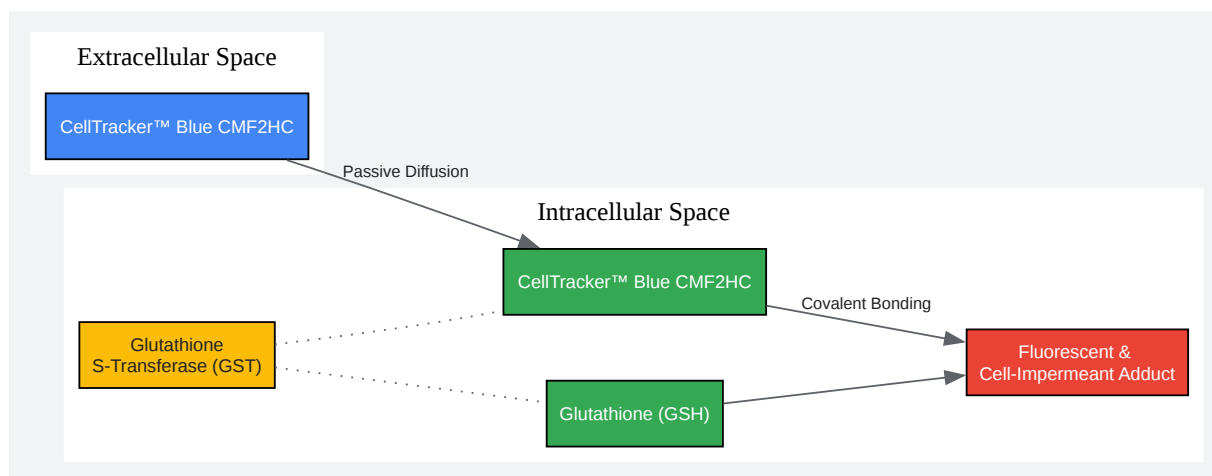
Property	Value	Reference
Molecular Formula	C ₁₀ H ₅ ClF ₂ O ₃	[4]
Molecular Weight	246.59 g/mol	[4][5]
Excitation (max)	371 nm	[1]
Emission (max)	464 nm	[1]
Solubility	DMSO	[4]
Storage	≤-20°C, desiccated, protected from light	[2]

Recommended Staining Conditions

Parameter	Recommendation	Reference
Stock Solution	10 mM in high-quality DMSO	[1]
Working Concentration	0.5–25 μM in serum-free medium	[2][6]
Long-term staining (>3 days)	5–25 μM	[2]
Short-term experiments (e.g., viability)	0.5–5 μM	[2]
Incubation Time	15–45 minutes at 37°C	[6]
Post-incubation	Incubate in fresh medium for 30 minutes	-

Mechanism of Action and Intracellular Retention

CellTracker™ Blue CMF2HC freely diffuses across the cell membrane. Once inside the cell, the chloromethyl group reacts with intracellular thiols, primarily glutathione, in a reaction mediated by glutathione S-transferase (GST). This covalent bond forms a fluorescent dye-thioether adduct that is membrane-impermeant and is retained within the cell.



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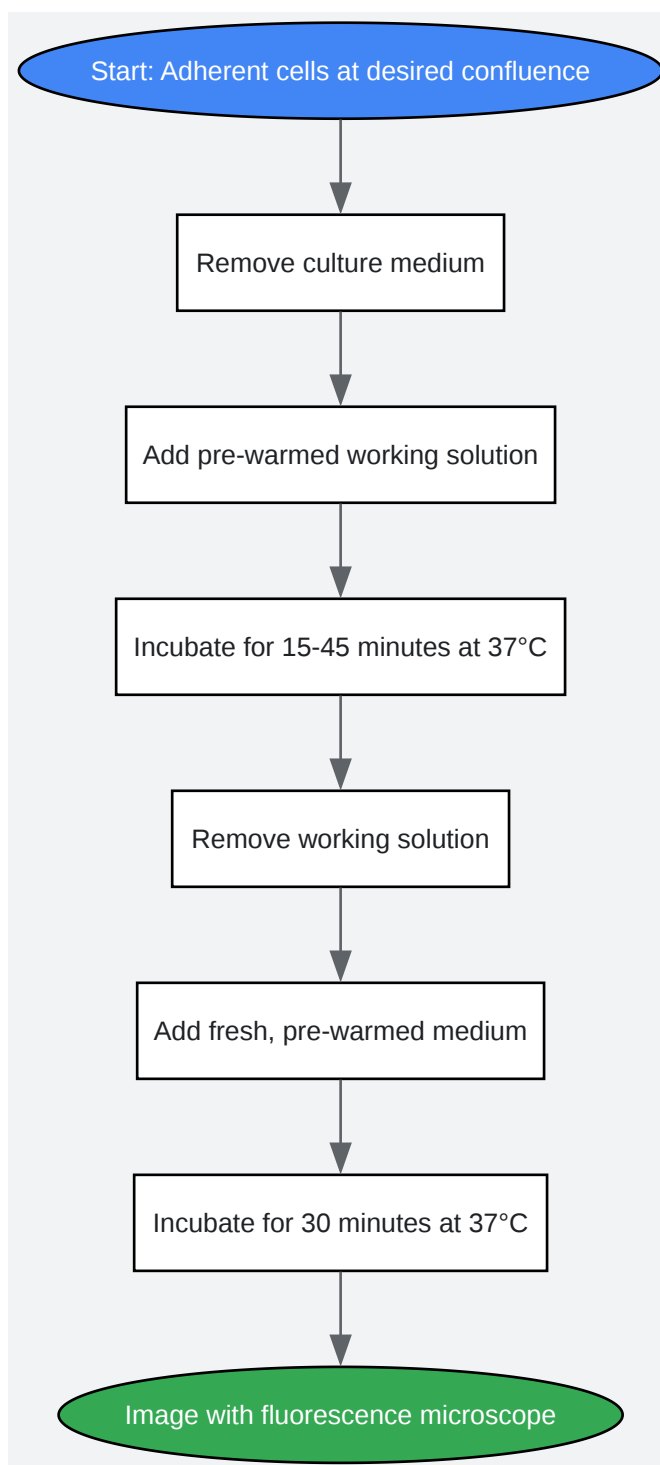
Mechanism of CellTracker™ Blue CMF2HC retention.

Experimental Protocols

Preparation of Reagents

- 10 mM Stock Solution: Before opening, allow the vial of CellTracker™ Blue CMF2HC to warm to room temperature. Dissolve the lyophilized powder in high-quality DMSO to a final concentration of 10 mM.[1]
- Working Solution: Dilute the 10 mM stock solution in serum-free medium to the desired final working concentration (0.5–25 μ M). Warm the working solution to 37°C before use. Important: Avoid using amine- and thiol-containing buffers.[1][2]

Staining Protocol for Adherent Cells



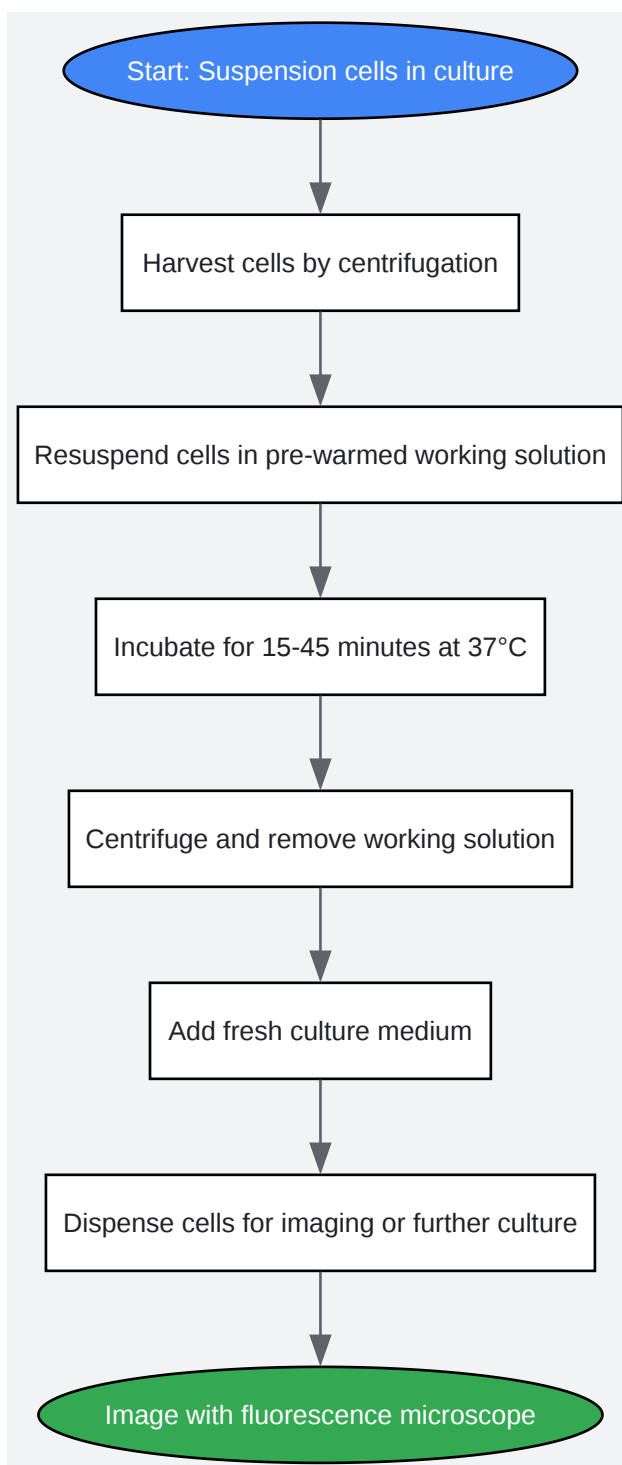
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Workflow for staining adherent cells.

- Grow adherent cells to the desired confluence on coverslips or in a culture dish.

- Remove the culture medium.
- Add the pre-warmed CellTracker™ Blue CMF2HC working solution to the cells.
- Incubate for 15–45 minutes at 37°C under appropriate growth conditions.
- Remove the working solution and replace it with fresh, pre-warmed culture medium.
- Incubate the cells for an additional 30 minutes at 37°C to allow for modification and secretion of any unconjugated dye.
- Image the cells using a fluorescence microscope with a filter set appropriate for the DAPI or violet channel (Excitation/Emission: ~371/464 nm).^{[1][6]}

Staining Protocol for Suspension Cells



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Workflow for staining suspension cells.

- Harvest suspension cells by centrifugation and aspirate the supernatant.

- Gently resuspend the cell pellet in the pre-warmed CellTracker™ Blue CMF2HC working solution.
- Incubate for 15–45 minutes at 37°C under appropriate growth conditions.
- Centrifuge the cells to pellet them and remove the working solution.
- Resuspend the labeled cells in fresh culture medium.
- Dispense the cells onto a slide or into a new culture vessel for imaging or further experiments.
- Image the cells using a fluorescence microscope with a filter set appropriate for the DAPI or violet channel (Excitation/Emission: ~371/464 nm).[1][6]

Applications

- Cell Tracking and Migration: The stable, long-term labeling allows for monitoring cell movement in vitro and in vivo.[6]
- Cell Proliferation: The dye is inherited by daughter cells, allowing for the tracking of cell division.[2]
- Cytotoxicity Assays: The fluorescence intensity can be correlated with cell viability.[6]
- Microbial Susceptibility Testing: Can be used for the rapid determination of antibiotic sensitivity in microorganisms.[6]

Troubleshooting and Considerations

- Low Staining: Increase the concentration of the dye or the incubation time. Ensure the working solution is freshly prepared and warmed to 37°C.
- High Background: Ensure the wash step after staining is thorough to remove any unbound dye.
- Cell Toxicity: While generally non-toxic at recommended concentrations, some cell types may be more sensitive. If cytotoxicity is observed, reduce the dye concentration or

incubation time. An MTT assay can be performed to confirm no reduction in cell viability at the working concentration.[6]

- Photostability: The fluorescence is reasonably photostable for microscopic examination.[1]
- Fixation: The dye-thioether adduct can be fixed with aldehyde fixatives, allowing for long-term sample storage.

Conclusion

CellTracker™ Blue CMF2HC is a robust and reliable fluorescent probe for long-term cell labeling and tracking. Its ease of use, stability, and low cytotoxicity make it a valuable tool for a wide range of applications in fluorescence microscopy, particularly in studies involving cell migration, proliferation, and viability. Adherence to the provided protocols will help ensure optimal and reproducible results.

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